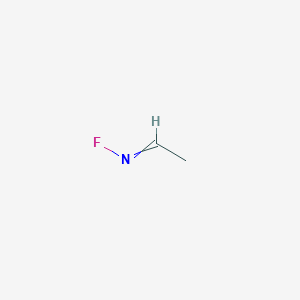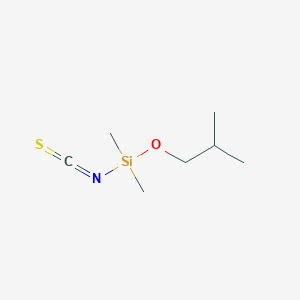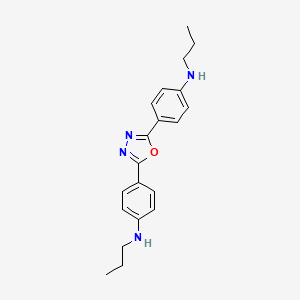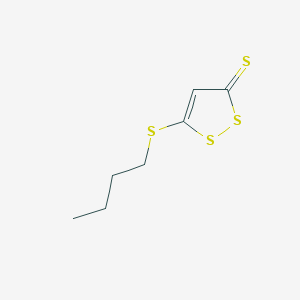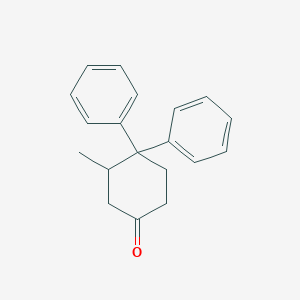![molecular formula C22H28N2O2 B14269954 4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal CAS No. 138307-38-7](/img/structure/B14269954.png)
4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal typically involves a multi-step process:
Diazotization: The starting material, 4-hexylaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxybenzaldehyde to form the azo compound.
Aldehyde Formation: The final step involves the formation of the butanal group through a formylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanoic acid.
Reduction: 4-{4-[(4-Hexylphenyl)amino]phenoxy}butanal.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a dye or marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of 4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal involves its interaction with molecular targets through its functional groups. The diazenyl group can participate in electron transfer reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanoic acid
- 4-{4-[(4-Hexylphenyl)amino]phenoxy}butanal
- 4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanol
Uniqueness
4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
138307-38-7 |
|---|---|
Fórmula molecular |
C22H28N2O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
4-[4-[(4-hexylphenyl)diazenyl]phenoxy]butanal |
InChI |
InChI=1S/C22H28N2O2/c1-2-3-4-5-8-19-9-11-20(12-10-19)23-24-21-13-15-22(16-14-21)26-18-7-6-17-25/h9-17H,2-8,18H2,1H3 |
Clave InChI |
PGIMFRAENKGZKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


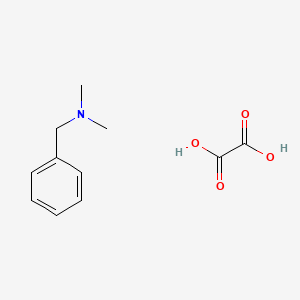
![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)

![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)
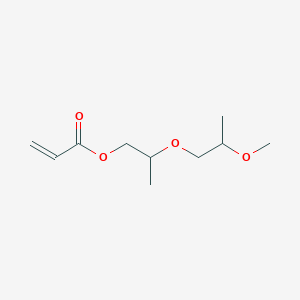
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)


